molecular formula C20H16BrN3O4S B11581765 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581765
M. Wt: 474.3 g/mol
InChI Key: QATUHOBLEUSAGT-YVLHZVERSA-N
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Description

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through cyclization reactions involving appropriate thiosemicarbazides and α-haloketones.

    Bromination and Methoxylation: Introduction of the bromo and methoxy groups can be carried out using brominating agents like N-bromosuccinimide (NBS) and methoxylation reagents such as dimethyl sulfate under controlled conditions.

    Benzylidene Formation: The final step involves the condensation of the intermediate with 5-bromo-2-methoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolo[3,2-b][1,2,4]triazole derivatives.

    Substitution: Substituted thiazolo[3,2-b][1,2,4]triazole derivatives.

Scientific Research Applications

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential biological activities.

Biological Activity

The compound (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its cytotoxicity against cancer cell lines and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrN4O3SC_{20}H_{19}BrN_4O_3S, with a molecular weight of approximately 454.36 g/mol. The structure features a thiazolo-triazole core which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has indicated that compounds featuring thiazole and triazole moieties exhibit a range of biological activities including:

  • Antitumor Activity : Compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties.
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. For instance:

  • NCI-H292 Human Lung Carcinoma Cells : A related compound showed an IC50 value of 1.26 µg/mL after 72 hours of incubation, indicating potent cytotoxicity against lung cancer cells. Morphological changes consistent with apoptosis were observed in treated cells .
  • Mechanisms of Action : The cytotoxicity was associated with mitochondrial depolarization and DNA fragmentation, suggesting that these compounds induce apoptosis through intrinsic pathways .

Antimicrobial Activity

The compound's structural analogs have been tested for their antimicrobial properties:

  • Bacterial Inhibition : Compounds derived from similar frameworks exhibited better antibacterial potency than ampicillin against Gram-positive and Gram-negative bacteria. Notably, some compounds were effective against resistant strains like MRSA .
  • Fungal Activity : Antifungal assays revealed that certain derivatives had higher activity than standard antifungal agents such as ketoconazole .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of these compounds with biological targets:

  • Target Proteins : The binding affinities were evaluated against key enzymes involved in bacterial resistance mechanisms. The results indicated strong binding interactions with critical residues in target proteins like DNA gyrase and MurD .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study on Lung Cancer : A derivative demonstrated selective cytotoxicity towards lung cancer cells while sparing normal peripheral blood mononuclear cells (PBMC), emphasizing its potential as a targeted therapeutic agent .
  • Antimicrobial Efficacy : In another study, derivatives were found to possess significant antibacterial activity against resistant strains, suggesting their potential as new antimicrobial agents .

Properties

Molecular Formula

C20H16BrN3O4S

Molecular Weight

474.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O4S/c1-26-14-7-5-13(21)8-12(14)10-17-19(25)24-20(29-17)22-18(23-24)11-4-6-15(27-2)16(9-11)28-3/h4-10H,1-3H3/b17-10-

InChI Key

QATUHOBLEUSAGT-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

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